![molecular formula C10H10ClN3O2 B3003211 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 937600-63-0](/img/structure/B3003211.png)

5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

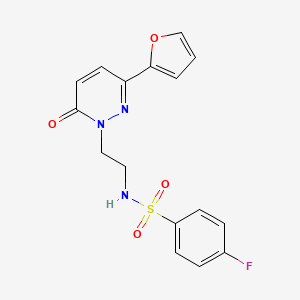

The compound 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in pharmaceutical chemistry. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related pyrazolopyridine derivatives, which can provide insights into the chemical behavior and properties of the compound of interest.

Synthesis Analysis

The synthesis of pyrazolopyridine derivatives typically involves the functionalization of precursor molecules. In the first paper, the authors describe the conversion of 1H-pyrazole-3-carboxylic acid into a carboxamide derivative through the reaction with 2,3-diaminopyridine, yielding a good product yield of 69% . This suggests that similar methods could potentially be applied to synthesize the compound by substituting the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazolopyridine derivatives is characterized by the presence of a pyrazole ring fused to a pyridine ring. The papers provided do not directly analyze the molecular structure of 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, but they do offer spectroscopic data on related compounds . Such data are crucial for confirming the identity and purity of synthesized compounds and can be used to infer the structure of closely related molecules.

Chemical Reactions Analysis

The papers discuss various chemical reactions involving pyrazolopyridine derivatives. For instance, the Vilsmeier–Haack reaction is used to synthesize 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes from dihydropyrazolopyridine precursors . This reaction involves the formation of a reactive chloroiminium species that facilitates the introduction of an aldehyde group. The resulting carbaldehydes can then undergo further reactions to produce chalcones and dipyrazolopyridines . These reactions highlight the reactivity of the pyrazole and pyridine rings and suggest that the compound of interest may also participate in similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridine derivatives are influenced by their molecular structure. The presence of substituents such as chlorine and methyl groups can affect the compound's solubility, melting point, and reactivity. While the papers do not provide specific data on the physical and chemical properties of 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, they do provide a foundation for understanding how such properties might be inferred from related compounds . For example, the introduction of electron-withdrawing groups like chlorine can increase acidity and potentially affect the compound's stability and reactivity.

Scientific Research Applications

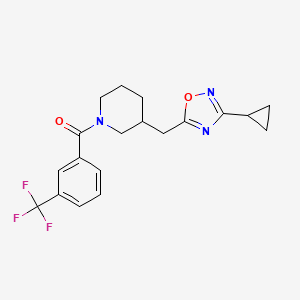

Synthesis and Antiviral Activity

Research has shown that derivatives of 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be synthesized efficiently, and some of these compounds exhibit antiviral activity. Notably, some derivatives have shown effectiveness against Herpes simplex virus type 1, Mayaro virus, and vesicular stomatitis virus without toxicity to Vero cells (Bernardino et al., 2007).

Development of Novel Heterocyclic Scaffolds

A study has developed approaches for synthesizing 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines, which are considered promising biologically active scaffolds (Yakovenko & Vovk, 2021).

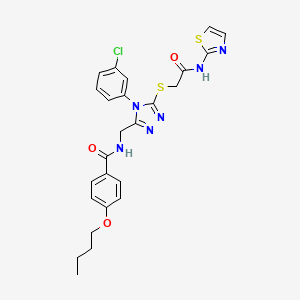

Antibacterial Properties

Research into 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbxylic acids, derived from 5-amino-3-methyl-1-phenyl-1H-pyrazole, has revealed that some of these compounds exhibit good antibacterial properties (Maqbool et al., 2014).

N-Fused Heterocycle Synthesis

A study demonstrated an efficient method for synthesizing novel pyrazolo[3,4-b]pyridine products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This method is beneficial for preparing new N-fused heterocycle products (Ghaedi et al., 2015).

Synthesis of Polysubstituted Derivatives

Research has focused on synthesizing polysubstituted pyrazolo[3,4-b]pyridine-3-carbohydrazide and pyrazolo[3,4-d]pyridazine derivatives, which are achieved through reactions involving 5-chloro 4-formyl pyrazole carboxylate with sulfonamide derivatives (Bhavsar et al., 2014).

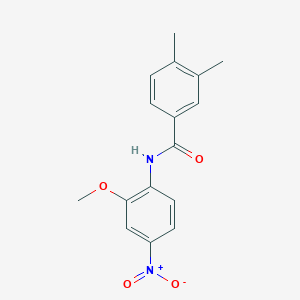

Theoretical and Experimental Investigations

Studies have also been conducted on the structure and vibrational spectra of related compounds, providing insights into their tautomeric forms and intramolecular hydrogen bonding characteristics (Bahgat, Jasem, & El‐Emary, 2009).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with tropomyosin receptor kinases (trks), which are members of the receptor tyrosine kinase (rtk) family . These receptors play a crucial role in cell proliferation, differentiation, and survival .

Mode of Action

It is known that trks, when activated, trigger downstream signal transduction pathways, including ras/erk, plc-γ, and pi3k/akt . These pathways are associated with cell proliferation, differentiation, and survival .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its interaction with TRKs. Activation of these receptors can trigger several downstream pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways play a crucial role in various cellular processes, including cell growth, differentiation, and survival .

Result of Action

Similar compounds have shown promising anti-tuberculosis activity , and high anti-cancer activity against both HepG2 and HCT-116 .

properties

IUPAC Name |

5-chloro-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O2/c1-4-6-7(10(15)16)8(11)5(2)12-9(6)14(3)13-4/h1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSGGDHCEZEKFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=NN(C2=N1)C)C)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(aminomethyl)-5,7-dimethyl-1H,2H-pyrazolo[1,5-a]pyrimidin-2-one dihydrochloride](/img/structure/B3003128.png)

![3-chloro-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B3003135.png)

![Ethyl 4-[(methoxycarbonyl)amino]benzoate](/img/structure/B3003141.png)

![N-(2-chloropyridin-3-yl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B3003143.png)

![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3003144.png)

![5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3003145.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-5-nitrofuran-2-carboxamide](/img/structure/B3003146.png)

![8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3003150.png)